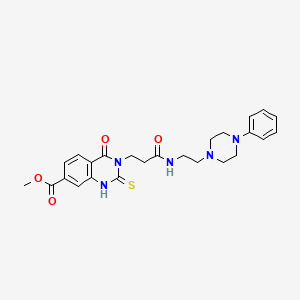

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a thioxo group at position 2, a methyl ester at position 7, and a propyl-linked phenylpiperazine moiety. This structure combines a bicyclic aromatic system (quinazoline) with a piperazine-derived side chain, a design often employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and amide bond formations, as seen in analogous protocols for piperazinyl-quinolone derivatives .

The quinazoline scaffold is notable for its bioactivity in kinase inhibition and antimicrobial applications, while the phenylpiperazine group may enhance solubility and receptor-binding affinity.

Properties

Molecular Formula |

C25H29N5O4S |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

methyl 4-oxo-3-[3-oxo-3-[2-(4-phenylpiperazin-1-yl)ethylamino]propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H29N5O4S/c1-34-24(33)18-7-8-20-21(17-18)27-25(35)30(23(20)32)11-9-22(31)26-10-12-28-13-15-29(16-14-28)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3,(H,26,31)(H,27,35) |

InChI Key |

QTVHFEZKNUBUHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.

Addition of the Sulfanylidene Group: The sulfanylidene group is incorporated through a thiolation reaction, typically using thiourea or similar reagents.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds similar to methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cell cycle progression. Studies have shown that derivatives of tetrahydroquinazoline can interact with specific biological targets involved in cancer proliferation .

- Case Study : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that related compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The thioxo group in the compound has been linked to antimicrobial effects. Research indicates that similar thiazolo[3,2-b]-1,2,4-triazine derivatives possess significant antibacterial and antifungal activities:

- Antibacterial Tests : Compounds derived from tetrahydroquinazolines have shown effectiveness against various bacterial strains, including resistant strains .

Neurological Applications

The piperazine component suggests potential applications in treating neurological disorders:

- Cognitive Enhancement : Piperazine derivatives are often explored for their effects on neurotransmitter systems. The incorporation of the phenylpiperazine moiety may enhance dopaminergic or serotonergic activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Anticancer (MCF-7) | 5.0 | |

| Compound B | Antibacterial | 10.0 | |

| Compound C | Antifungal | 8.5 |

Synthesis and Characterization

The synthesis of methyl 4-oxo-3-(3-oxo...) typically involves multi-step organic reactions including cyclization and functionalization processes:

- Starting Materials : The synthesis begins with readily available piperazine derivatives and quinazoline precursors.

- Reagents : Common reagents include acetic anhydride for acetylation and thiourea for introducing the thioxo group.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .

Mechanism of Action

The mechanism of action of methyl 4-oxo-3-(2-{[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the compound’s binding affinity to these targets, while the quinazoline core contributes to its overall biological activity. The sulfanylidene group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Key Comparative Insights

Core Structure and Bioactivity

- Quinazoline vs. Quinolone: The quinazoline core in the target compound differs from quinolones (e.g., ciprofloxacin analogs in ) by having a nitrogen at position 1 and a thioxo group at position 2. This may reduce susceptibility to bacterial resistance mechanisms that target quinolone-binding pockets .

- Thioxo Group Impact : The 2-thioxo substitution could enhance metabolic stability compared to 2-oxo analogs, as sulfur’s lower electronegativity may slow oxidative degradation.

Pharmacokinetic Properties

- Solubility : The methyl ester at position 7 and polar piperazine side chain likely improve aqueous solubility over unsubstituted quinazolines. This contrasts with marine-derived compounds like Salternamide E, which rely on lipophilic side chains for membrane penetration .

- Lumping Strategy Relevance : Per , the compound could be grouped with other piperazinyl heterocycles in predictive models due to shared physicochemical traits (e.g., logP, hydrogen-bonding capacity) .

Computational Predictions

- Tools like Hit Dexter 2.0 () could assess its risk of promiscuous binding. Piperazine-containing compounds often show off-target interactions (e.g., serotonin receptors), but the quinazoline-thioxo scaffold might mitigate this by steric hindrance .

Biological Activity

Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 642.3 g/mol. Its structural complexity includes a tetrahydroquinazoline core, which is known for various biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to methyl 4-oxo derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related quinazoline derivatives possess moderate to significant antibacterial and antifungal activities. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Several studies have explored the anticancer potential of similar quinazoline derivatives. These compounds often induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. For example, a related study demonstrated that certain quinazoline derivatives inhibited tumor growth in vivo by inducing cell cycle arrest and apoptosis in cancer cell lines .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds containing piperazine have been shown to exhibit anxiolytic and antidepressant-like activities in animal models. This is attributed to their ability to modulate serotonin and dopamine receptors, which are crucial in mood regulation .

Case Studies

- Antimicrobial Efficacy : A study on a series of quinazoline derivatives demonstrated that modifications at the piperazine ring significantly enhanced antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) indicated that electron-withdrawing groups on the aromatic ring improved potency .

- Anticancer Activity : In vitro tests showed that a related compound led to a decrease in cell viability in various cancer cell lines (e.g., MCF-7 and HeLa). The IC50 values were reported to be in the low micromolar range, indicating potent activity .

- Neuropharmacological Studies : An investigation into the behavioral effects of piperazine-containing compounds revealed significant anxiolytic effects in rodent models, suggesting potential therapeutic applications for anxiety disorders .

The biological activity of methyl 4-oxo derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : The piperazine component interacts with neurotransmitter receptors, influencing neurochemical pathways.

Toxicity and Safety Profile

While many studies highlight the efficacy of these compounds, it is crucial to consider their safety profiles. Toxicity studies are essential for assessing potential side effects and establishing safe dosage ranges for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 4-oxo-3-(3-oxo-3-((2-(4-phenylpiperazin-1-yl)ethyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can purity be ensured?

- Methodology : Multi-step synthesis often involves:

- Step 1 : Condensation of a quinazolinone precursor with a thioamide group, followed by introduction of the 3-oxo-propyl side chain via nucleophilic substitution (analogous to methods in ).

- Step 2 : Coupling with 2-(4-phenylpiperazin-1-yl)ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

- Purification : Employ reverse-phase HPLC with UV detection (C18 column, acetonitrile/water gradient) to achieve >95% purity, as validated for structurally similar esters in .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the tetrahydroquinazoline core and piperazine substitution patterns (compare with PubChem data for analogous compounds in ).

- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., ESI+ mode, resolving power ≥30,000) .

- FTIR : Detect thioxo (C=S) and carbonyl (C=O) stretches (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Approach :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-depletion for kinase activity), referencing protocols in for related spirocyclic inhibitors.

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2) .

Advanced Research Questions

Q. How can synthetic yield be optimized in the final cyclization step?

- Strategies :

- Catalysis : Explore Pd-catalyzed reductive cyclization () or acid-mediated intramolecular cyclization (e.g., p-TsOH in DMF at 80°C) .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states, monitoring reaction progress via TLC or inline IR .

- Data-Driven Optimization : Use a Design of Experiments (DoE) approach to balance temperature, solvent, and catalyst loading .

Q. How should researchers address discrepancies in IC₅₀ values across biological replicates?

- Resolution Workflow :

Assay Validation : Confirm reagent stability (e.g., ATP freshness in kinase assays) and cell line authenticity (STR profiling) .

Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding affinity or Western blotting for target engagement .

Statistical Analysis : Apply Grubbs’ test to identify outliers and use non-linear regression models (e.g., four-parameter logistic curve) for robust IC₅₀ calculation .

Q. What computational strategies predict target binding modes and SAR trends?

- Protocol :

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PI3Kγ or PARP1) to model the quinazoline core’s interactions .

- MD Simulations : Run 100-ns trajectories in explicit solvent (GROMACS) to assess stability of predicted binding poses .

- QSAR : Build regression models using descriptors like LogP, polar surface area, and piperazine substituent electronegativity (refer to for analog-based parameters).

Q. How does the compound’s stability vary under physiological conditions?

- Stability Studies :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via HPLC-UV (method adapted from ).

- Light/Temperature : Store solid samples at -20°C (desiccated) and solutions in amber vials to prevent photodegradation of the thioxo group .

Q. What structural modifications enhance selectivity in SAR studies?

- Design Principles :

- Piperazine Substitution : Replace 4-phenylpiperazine with 4-methylpiperazine to reduce off-target binding (see for synthetic routes to substituted piperazines).

- Ester Hydrolysis : Compare methyl ester (prodrug) with free carboxylic acid derivatives for improved membrane permeability (synthesis via saponification; validate with Caco-2 permeability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.